
7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine
Overview
Description
Synthesis Analysis
The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and its derivatives involves several key steps, including nitration, halogenation, acylation, cyclization, alkylation, and iodine substitution reactions. For instance, the synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate for new antianginal drugs, demonstrates the compound's synthetic versatility (Wang De-cai, 2008). The racemic and optically active derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized to explore their potential as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake inhibitors (D. Mondeshka et al., 1990).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's chemical behavior. The structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives has been elucidated using techniques such as X-ray crystallography, which confirms the molecular configurations and helps in understanding the reactivity and interaction with biological targets. For example, an X-ray structural analysis established the molecular structures of related benzazepine derivatives, shedding light on their chemical and pharmacological properties (A. T. Soldatenkov et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives are diverse, including reactions with phenyloxiranes, which lead to a mixture of regioisomeric carbinoles, showcasing the compound's reactivity and potential for further chemical modifications (D. Mondeshka et al., 1991).
Scientific Research Applications
Synthesis of Amides and Amino-Ketones : It is utilized in the synthesis of amides and amino-ketones of the tetrahydro-3-benzazepin-1-one series, contributing to organic synthetic methods (Lennon, Mclean, Proctor, & Sinclair, 1975).
Dopamine Analogues : The compound is used in synthesizing various dopamine analogues, which has implications in neurochemistry and the study of neurotransmitters (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Preparation of Ether Cleavage Products : Its synthesis is also instrumental in preparing ether cleavage products of tetrahydro-7,8-dimethoxy-1H-3-benzazepine, further expanding its applications in chemical synthesis (Pecherer, Sunbury, & Brossi, 1971).
Pharmacological Studies : Derivatives of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine have shown to be strong inhibitors of dopamine, norepinephrine, and serotonin uptake, and have moderate antiulcer activity. These properties make it relevant in the study of potential therapeutic agents (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).
Anticancer and Anti-MDR Properties : It is cytotoxic to human promyelotic leukaemia HL-60 cells and inhibits the multidrug resistance P-glycoprotein efflux pump in mouse lymphoma cells, indicating potential applications in cancer research (Kawase, Saito, & Motohashi, 2000).
Central and Peripheral Dopamine Receptors : Some derivatives, like 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, are agonists of central and peripheral dopamine receptors, important for neuropharmacology research (Pfeiffer et al., 1982).
Potential Antiparasitic Drugs : Tetrahydro-1-benzazepines, including those derived from 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, are being explored as potential antiparasitic drugs for treating diseases like Chagas disease and leishmaniasis (Macías et al., 2016).
properties
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2/h6-7,13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNGDKGTMYVCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433769 | |
| Record name | 7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-2-BENZAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine | |
CAS RN |
95469-38-8 | |
| Record name | 7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-2-BENZAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



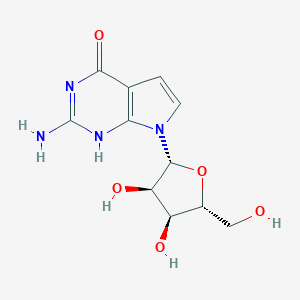
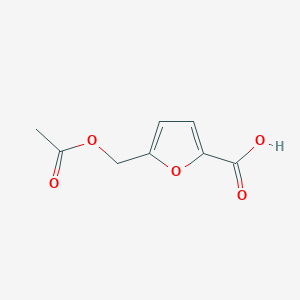





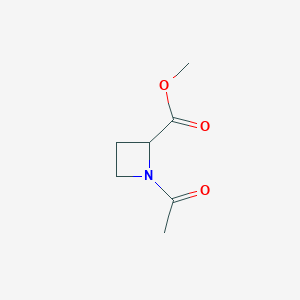
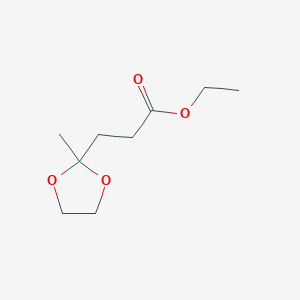
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)

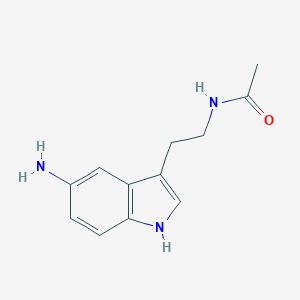
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
